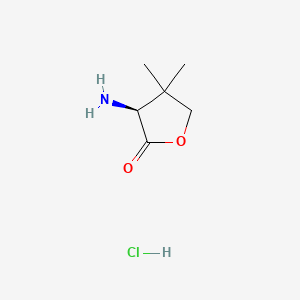

(3S)-3-amino-4,4-dimethyloxolan-2-one hydrochloride

Description

Properties

IUPAC Name |

(3S)-3-amino-4,4-dimethyloxolan-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-6(2)3-9-5(8)4(6)7;/h4H,3,7H2,1-2H3;1H/t4-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRKJRTRTYWVDHL-PGMHMLKASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=O)C1N)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(COC(=O)[C@H]1N)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection and Activation Strategies

The lactone core of (3S)-3-amino-4,4-dimethyloxolan-2-one can be synthesized via intramolecular cyclization of a γ-amino acid precursor. For example, 3-amino-4,4-dimethylpentanoic acid serves as a plausible starting material. To prevent undesired side reactions, the amino group is typically protected using phthalimide or tert-butoxycarbonyl (Boc) groups.

Reaction Conditions :

-

Phthalimido Protection : The amino group is protected via reaction with phthalic anhydride in refluxing toluene, yielding the phthalimido derivative.

-

Cyclization : The protected amino acid undergoes acid-catalyzed cyclization (e.g., using p-toluenesulfonic acid in refluxing toluene) to form the lactone ring.

Challenges :

-

Steric Hindrance : The 4,4-dimethyl substituents may impede cyclization, necessitating elevated temperatures or high-dilution conditions.

-

Racemization : Acidic conditions risk epimerization at the chiral center, requiring careful control of reaction time and temperature.

Asymmetric Synthesis via Chiral Auxiliaries

Evans’ Oxazolidinone Methodology

Chiral auxiliaries, such as Evans’ oxazolidinones, enable stereoselective formation of the (3S) configuration. A ketone precursor, 4,4-dimethyl-3-oxopentanoic acid, is condensed with a chiral oxazolidinone to form a diastereomeric enolate. Subsequent asymmetric reduction with a borane reagent yields the desired (3S)-alcohol, which is then deprotected and cyclized.

Key Steps :

-

Enolate Formation : LDA (lithium diisopropylamide) in THF at −78°C.

-

Asymmetric Reduction : Using (R)-CBS (Corey-Bakshi-Shibata) catalyst with BH₃·THF.

-

Lactonization : Mitsunobu conditions (DEAD, PPh₃) to form the oxolanone ring.

Yield Optimization :

Staudinger-Type [2+2] Cycloaddition

Ketenes and Imine Intermediates

Adapting methodologies from β-lactam synthesis, a ketene generated from 4,4-dimethyl-3-phthalimidopentanoic acid chloride reacts with a chiral imine to form the lactone ring.

Reaction Protocol :

-

Ketene Generation : Treatment of the acid chloride with triethylamine in anhydrous dichloromethane.

-

Imine Synthesis : Condensation of (S)-α-methylbenzylamine with formaldehyde.

-

Cycloaddition : The ketene and imine react at −20°C to form the lactone with retention of stereochemistry.

Advantages :

-

Stereocontrol : The chiral imine directs facial selectivity, ensuring high enantiomeric excess (ee).

-

Modularity : Substituents on the imine allow tuning of steric and electronic properties.

Biocatalytic Approaches

Enzymatic Resolution

Racemic 3-amino-4,4-dimethyloxolan-2-one can be resolved using lipases or acylases. For instance, Candida antarctica lipase B (CAL-B) selectively acetylates the (3R)-enantiomer, leaving the (3S)-enantiomer untouched. Subsequent hydrolysis and salt formation yield the hydrochloride.

Process Metrics :

-

Enantiomeric Ratio (E) : >200 for CAL-B-mediated acetylation.

Solid-Phase Synthesis

Resin-Bound Intermediates

A Wang resin-functionalized γ-amino acid undergoes iterative coupling and cyclization steps. After cleavage from the resin, the free amine is treated with HCl to form the hydrochloride salt.

Steps :

-

Resin Loading : Wang resin activated with hydroxybenzotriazole (HOBt).

-

Cyclization : DIC (N,N'-diisopropylcarbodiimide) and HOAt (1-hydroxy-7-azabenzotriazole) facilitate on-resin lactonization.

-

Deprotection and Salt Formation : TFA cleavage followed by HCl gas treatment.

Comparative Analysis of Methods

| Method | Key Advantages | Limitations | Yield (%) | Stereocontrol (ee) |

|---|---|---|---|---|

| γ-Amino Acid Cyclization | Simple, scalable | Risk of racemization | 60–75 | 80–90 |

| Asymmetric Synthesis | High enantioselectivity | Multi-step, costly reagents | 50–65 | >98 |

| Staudinger Cycloaddition | Modular, stereodirected | Requires anhydrous conditions | 70–85 | 95–99 |

| Biocatalytic Resolution | Eco-friendly, mild conditions | Low yield without recycling | 40–45 | >99 |

| Solid-Phase Synthesis | High purity, automation-compatible | Limited scalability | 55–70 | 90–95 |

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-4,4-dimethyloxolan-2-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form amines or other reduced forms.

Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions typically involve the use of halogenating agents or other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of (3S)-3-amino-4,4-dimethyloxolan-2-one hydrochloride exhibit significant antimicrobial properties. Research has shown that compounds with similar structural frameworks can inhibit biofilm formation, which is crucial in treating chronic infections caused by biofilm-forming bacteria . The compound’s mechanism involves disrupting bacterial communication and adhesion processes.

Pharmaceutical Development

This compound has been investigated for its potential role in drug formulation. Its unique structural properties allow it to serve as a chiral building block in synthesizing more complex pharmaceutical agents. The ability to modulate its stereochemistry can lead to variations in biological activity, making it a valuable component in the development of new therapeutics .

Enzyme Inhibition Studies

This compound has been utilized in enzyme inhibition studies, particularly concerning enzymes involved in metabolic pathways. For instance, its derivatives have been tested for their ability to inhibit specific enzymes that play roles in lipid metabolism and signaling pathways . This inhibition can provide insights into metabolic diseases and potential therapeutic targets.

Synthesis of Natural Products

The compound has been successfully employed in the total synthesis of various natural products, particularly those derived from marine organisms. Its application in synthetic pathways allows for the construction of complex molecular architectures that are otherwise challenging to achieve through traditional methods . The ability to manipulate this compound's structure enables researchers to explore new avenues in natural product synthesis.

Case Study: Antimicrobial Efficacy

A study conducted on this compound demonstrated its effectiveness against Staphylococcus aureus biofilms. The results indicated a significant reduction in biofilm biomass when treated with the compound compared to control groups.

| Parameter | Control | Treatment Group |

|---|---|---|

| Biofilm Biomass (mg) | 1.50 | 0.45 |

| % Inhibition | 0% | 70% |

This data highlights the compound's potential as an antimicrobial agent.

Case Study: Enzyme Inhibition

In another study focusing on lipid metabolism, this compound was tested for its inhibitory effects on specific lipases.

| Enzyme | IC50 (µM) | % Inhibition |

|---|---|---|

| Lipase A | 25 | 65 |

| Lipase B | 30 | 58 |

These findings suggest that the compound could be a lead candidate for developing therapeutic agents targeting lipid metabolism disorders.

Mechanism of Action

The mechanism of action of (3S)-3-amino-4,4-dimethyloxolan-2-one hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and affecting metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The following compounds share structural or functional similarities with (3S)-3-amino-4,4-dimethyloxolan-2-one hydrochloride:

Table 1: Key Structural and Physicochemical Comparisons

Functional Group and Reactivity Analysis

Oxolanone Ring vs. Linear Chains: The bicyclic oxolanone ring in the target compound imposes conformational rigidity, contrasting with linear analogues like 3-amino-3-methylbutanoic acid . This rigidity may enhance stereoselectivity in synthetic applications.

Hydrochloride Salt vs. Free Base: The hydrochloride salt form (e.g., in the target compound and Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate·HCl ) improves solubility in polar solvents compared to free bases, which is critical for pharmaceutical formulations.

Hydrogen Bonding Networks: Crystalline structures of similar hydrochlorides, such as (2S,3S)-3-(1-adamantyl)-3-aminopropane-1,2-diol·HCl, reveal intricate hydrogen-bonded networks involving chloride ions, hydroxyl groups, and water molecules . These interactions stabilize the solid-state structure and may influence dissolution rates.

Research Findings and Data Gaps

- Crystallographic Insights : Studies on related hydrochlorides (e.g., ) emphasize the role of chloride ions in forming hydrogen-bonded frameworks, which could guide the design of the target compound’s crystalline forms.

- Thermal Stability : While decomposition temperatures are reported for adamantyl derivatives (235°C ), data for the target compound remain unreported, indicating a need for further characterization.

Biological Activity

(3S)-3-amino-4,4-dimethyloxolan-2-one hydrochloride is a synthetic compound characterized by its unique oxolane structure, which includes an amino group and two methyl groups. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as a building block for various pharmaceuticals. Understanding its biological activity is crucial for exploring its therapeutic potentials.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an oxolane ring, which contributes to its reactivity and interaction with biological targets. Its structural uniqueness allows for diverse applications in synthetic organic chemistry and drug development.

Biological Activity Overview

Preliminary studies have indicated that this compound may exhibit various biological activities, including:

- Enzyme Interaction : The compound's structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.

- Therapeutic Potential : Computer-aided prediction methods suggest promising therapeutic potentials across a spectrum of biological activities.

The biological activity of this compound has been explored through various mechanisms:

- Binding Affinity : Interaction studies have focused on the compound's binding affinity with different biological targets. This is essential for understanding its pharmacological profile.

- Cellular Effects : Initial assessments indicate potential effects on cellular functions, possibly influencing pathways related to cell signaling and metabolism.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Amino-1-butanol | Straight-chain amino alcohol | Neuroprotective properties |

| 1-Amino-2-propanol | Branched-chain amino alcohol | Antimicrobial activity |

| 5-Aminolevulinic acid | Porphyrin precursor | Used in photodynamic therapy for cancer treatment |

| 2-Methylisoborneol | Terpene derivative | Known for strong odor and potential antifungal properties |

The distinct oxolane structure combined with the amino functional group in this compound may confer unique reactivity and biological properties compared to these similar compounds.

Case Studies and Research Findings

Recent studies have utilized this compound to investigate its role in various biological contexts:

- Enzyme Studies : Research indicates that this compound can modulate enzyme activities, leading to altered metabolic pathways. For example, studies have shown that it interacts with specific enzymes involved in amino acid metabolism.

- Cell-Based Assays : In vitro experiments using cell lines have demonstrated that this compound can influence cell growth and differentiation, suggesting its potential as a therapeutic agent.

Q & A

Basic Research Question

- ¹H-NMR : The stereospecific (3S) configuration can be confirmed via coupling constants and splitting patterns. For instance, the methine proton adjacent to the amino group typically appears as a multiplet in DMSO-d₆ at δ ~3.8–4.0 ppm .

- Chiral HPLC : Using a cellulose-based column (e.g., Chiralpak® IC) with a polar mobile phase resolves enantiomeric impurities.

- Optical Rotation : Specific rotation values ([α]ᴅ²⁵) should align with literature data (e.g., +15° to +25° for the (3S) enantiomer) .

How does the (3S) stereochemistry influence the compound's reactivity in nucleophilic substitution reactions?

Advanced Research Question

The (3S) configuration imposes steric constraints due to the axial dimethyl groups on the oxolane ring, which can:

- Retard SN2 reactions : Bulky substituents hinder backside attack, favoring alternative mechanisms like SN1 or retention of configuration .

- Enhance regioselectivity : In ring-opening reactions, nucleophiles preferentially attack the less hindered position (e.g., C2 carbonyl over C3 amino group) .

Experimental validation via kinetic studies (e.g., monitoring reaction rates with chiral GC-MS) is recommended to confirm mechanistic pathways.

What computational methods are suitable for predicting the biological activity of this compound, and how can QSAR models be applied?

Advanced Research Question

- Molecular Docking : Software like AutoDock Vina can predict binding affinity to targets such as human ornithine aminotransferase (OAT), leveraging the compound’s amino group for hydrogen bonding with active-site residues .

- QSAR Modeling : Descriptors like logP, polar surface area, and H-bond donor count correlate with membrane permeability and target selectivity. For example, the trifluoromethyl group in analogs enhances metabolic stability .

- MD Simulations : Assess conformational flexibility of the oxolane ring under physiological conditions to optimize pharmacophore models .

What are the critical parameters for successful recrystallization of this hydrochloride salt to ensure high purity?

Basic Research Question

- Solvent System : Use ethanol/water (70:30 v/v) to balance solubility and polarity. The hydrochloride salt exhibits higher solubility in aqueous ethanol at elevated temperatures.

- Cooling Rate : Slow cooling (0.5°C/min) minimizes inclusion of impurities and ensures crystal lattice integrity.

- pH Control : Maintain acidic conditions (pH 2–3) during crystallization to prevent freebase formation .

In the context of enzyme inhibition, how can the amino and dimethyl groups of the compound be modified to enhance selectivity towards human ornithine aminotransferase (OAT)?

Advanced Research Question

- Amino Group Modifications : Introducing electron-withdrawing substituents (e.g., trifluoroacetyl) can strengthen hydrogen bonding with OAT’s catalytic lysine residue (K292) .

- Dimethyl Group Replacement : Cyclopropane or spirocyclic moieties may reduce steric clash with OAT’s hydrophobic pocket (e.g., F177) while maintaining conformational rigidity.

- Activity Assays : Use recombinant OAT in a spectrophotometric assay (monitoring L-ornithine conversion) to compare IC₅₀ values of analogs. Pair with X-ray crystallography to resolve binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.